3-(Boc-Amino)-3-phenylpropionic acid

Descripción general

Descripción

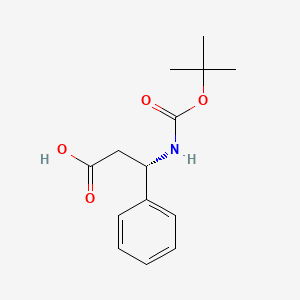

3-(Boc-Amino)-3-phenylpropionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenylpropionic acid backbone. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-Amino)-3-phenylpropionic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and solid-phase synthesis techniques can enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Boc-Amino)-3-phenylpropionic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Carboxylic acids, acid chlorides, anhydrides.

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Deprotection: Amino acids.

Substitution: Amides, esters.

Oxidation: Phenolic derivatives.

Reduction: Reduced phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(Boc-Amino)-3-phenylpropionic acid has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and other organic syntheses.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Boc-Amino)-3-phenylpropionic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .

Comparación Con Compuestos Similares

- 3-(Boc-Amino)benzoic acid

- 3-(Boc-Amino)-3-phenylpropionic acid tert-butyl ester

- N-Boc-phenylalanine

Comparison: this compound is unique due to its specific structure, which combines a Boc-protected amino group with a phenylpropionic acid backbone. This structure provides distinct reactivity and stability compared to other Boc-protected amino acids .

Actividad Biológica

3-(Boc-Amino)-3-phenylpropionic acid (Boc-APPA) is an amino acid derivative that has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in organic solvents. The compound has the following chemical formula:

- Molecular Formula : C14H19NO4

- CAS Number : 14676-01-8

The biological activity of Boc-APPA can be attributed to its structural features that allow it to interact with various biological targets. The Boc group acts as a protective moiety that can be removed under specific conditions, releasing the active amino acid. This property is particularly useful in drug design and synthesis.

- Enzymatic Interactions : Boc-APPA has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for acyl-CoA dehydrogenases, which are crucial in fatty acid metabolism .

- Chiral Recognition : The compound's chiral nature allows it to participate in enantioselective reactions. Studies have shown that it can differentiate between enantiomers in biochemical assays, making it valuable for applications requiring chiral specificity.

Biological Activity

Research indicates that Boc-APPA exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that Boc-APPA may possess antimicrobial activity against certain bacterial strains, although more comprehensive studies are needed to establish its efficacy and mechanism.

- Anticancer Potential : There is emerging evidence that compounds related to Boc-APPA can induce apoptosis in cancer cell lines. This activity may be linked to their ability to modulate signaling pathways involved in cell survival and proliferation .

- Metabolic Effects : Research has shown that propionic acid derivatives, including Boc-APPA, can influence metabolic processes such as gluconeogenesis and lipolysis. They have been observed to enhance insulin sensitivity and regulate glucose uptake in adipocytes .

Table 1: Summary of Biological Activities of Boc-APPA

Case Study: Enzymatic Activity

A study investigated the interaction of Boc-APPA with medium-chain acyl-CoA dehydrogenase (MCAD). The results indicated that Boc-APPA could serve as a substrate for MCAD, leading to the formation of trans-cinnamoyl-CoA. The Km value for this reaction was determined to be approximately 50 µM, suggesting a moderate affinity for the enzyme .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373558 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14676-01-8 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.